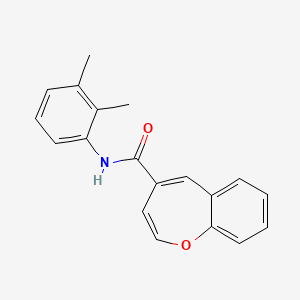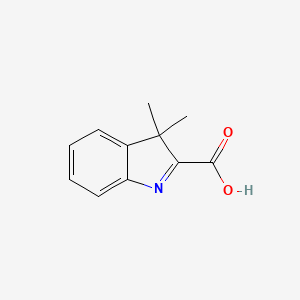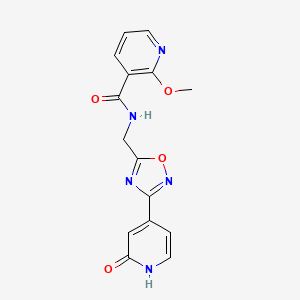
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide” is a compound that contains a benzoxepine ring, which is a seven-membered cyclic ether with a benzene ring fused to it. It also contains an amide functional group attached to the benzoxepine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzoxepine and amide groups. The presence of the ether and amide groups could also result in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at the amide group or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. The presence of the benzoxepine and amide groups could potentially make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Nanotechnology Applications
- Benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile supramolecular building blocks due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized in applications ranging from nanotechnology to polymer processing and biomedical applications, thanks to their ability to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Evaluation and Potential Therapeutic Agents
- Polyphenols derived from plants, including carboxylic acids such as benzoic acid, cinnamic acid, and others, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. These studies aim to understand the relationship between the chemical structure of these compounds and their biological activities. Such insights are crucial for developing new therapeutic agents targeting various diseases (Godlewska-Żyłkiewicz et al., 2020).
Antituberculosis Activity
- Organotin(IV) complexes , showing significant antituberculosis activity, exemplify the impact of chemical structure on biological activity. These complexes, including those with dimethylphenyl motifs, have been scrutinized for their structural diversity, potential mechanisms of action, and comparative efficacy in inhibiting Mycobacterium tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Novel Synthetic Opioids Analysis
- The emergence of novel synthetic opioids , such as those from the N-Benzylphenethylamine ("NBOMe") class, has prompted detailed reviews on their chemistry, pharmacology, metabolism, and toxicity. These studies provide insights into the structural features contributing to their potency and toxicological profiles, highlighting the importance of chemical structure in determining the biological effects of new psychoactive substances (Halberstadt, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-6-5-8-17(14(13)2)20-19(21)16-10-11-22-18-9-4-3-7-15(18)12-16/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGGPSAZZYRUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890205.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)
![6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide](/img/structure/B2890208.png)


![N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890212.png)
![2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide](/img/structure/B2890214.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2890215.png)

![Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate](/img/structure/B2890218.png)
![5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)
![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)